N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide

Description

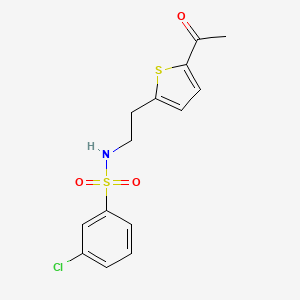

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorobenzenesulfonamide core linked via an ethyl group to a 5-acetylthiophene moiety. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its ability to coordinate metal ions or participate in hydrogen bonding . The 5-acetylthiophene group contributes to solubility modulation and may engage in π-π stacking interactions.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S2/c1-10(17)14-6-5-12(20-14)7-8-16-21(18,19)13-4-2-3-11(15)9-13/h2-6,9,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPGVHZPWGALRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide is a synthetic organic compound notable for its unique structure, which includes a thiophene ring, an ethyl chain, and a chlorobenzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents an overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

Its structural features include:

- A thiophene ring substituted with an acetyl group .

- An ethyl chain linking the thiophene to a 3-chlorobenzenesulfonamide moiety.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Acetylation : The thiophene is acetylated using acetic anhydride.

- Ethylation : The acetylated thiophene is reacted with ethyl bromide.

- Formation of the Benzene Sulfonamide Moiety : This is achieved by reacting the ethylated thiophene with 3-chlorobenzenesulfonyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that derivatives of thiophene, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth due to its ability to disrupt cellular processes.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve the inhibition of the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Specifically, it has been noted that pretreatment with this compound leads to increased phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates cell cycle arrest and promotes apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

- The thiophene ring enhances lipophilicity and facilitates membrane permeability.

- The chlorobenzenesulfonamide moiety is critical for binding interactions with biological targets.

Comparative analysis with similar compounds reveals that modifications in the substituents can significantly alter biological efficacy and selectivity.

Case Studies

Comparison with Similar Compounds

Structural Analogues in the H-Series Inhibitors ()

The H-series inhibitors, such as H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-9 hydrochloride (N-(2-aminoethyl)-5-isoquinolinesulfonamide), share the sulfonamide backbone but differ in their aromatic systems and substituents:

Key Differences :

- Aromatic Systems: The target compound employs a chlorobenzene-thiophene hybrid, whereas H-series compounds use isoquinoline. Isoquinoline’s planar structure may favor intercalation in kinase ATP-binding pockets, while the acetylthiophene in the target compound could prioritize solubility or alternate binding modes.

Thiophene-Containing Derivatives ()

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (Table 8, ) share the thiophene core but differ in substitution patterns:

Comparison :

Chlorobenzenesulfonamide Derivatives in Patent Literature ()

Patent EP 2022/06 discloses compounds like N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3-chlorobenzenesulfonamide , which share the 3-chlorobenzenesulfonamide motif but feature complex heterocyclic systems:

Key Insights :

- Both compounds leverage the 3-chlorobenzenesulfonamide group for target binding, but the patent compound’s fused heterocycle likely enhances specificity for kinases via shape complementarity.

- The target compound’s simpler thiophene-ethyl linker may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies.

Research Findings and Inferred Properties

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

- Solubility: The acetylthiophene group may improve solubility compared to purely aromatic systems (e.g., H-series isoquinoline) but less than charged amines in H-8/H-9 .

- Binding Affinity : The 3-chloro substituent could mimic meta-substitutions in kinase inhibitors (e.g., compounds), favoring hydrophobic interactions .

- Metabolic Stability : The absence of ester/oxoacetate groups (cf. ) may reduce susceptibility to hydrolysis, enhancing in vivo stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.